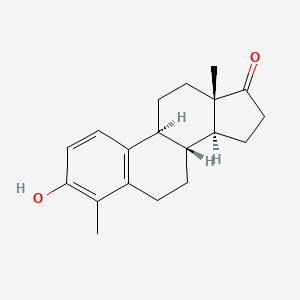
4-Methylestrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Methylestrone is a complex organic molecule with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylestrone typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of hydroxy and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of hydroxy and methyl groups using reagents such as methyl iodide and sodium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylestrone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Methylestrone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its derivatives can be tested for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of hydroxy and methyl groups can influence the compound’s interaction with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can contribute to the design of advanced materials for various applications.
Wirkmechanismus
The mechanism of action of 4-Methylestrone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta[a]phenanthrene: A parent compound with a similar core structure but lacking the hydroxy and methyl groups.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with a similar ring system.
Cholesterol: A biologically relevant compound with a similar fused ring structure but different functional groups.
Uniqueness
4-Methylestrone is unique due to its specific stereochemistry and functional groups. The presence of hydroxy and methyl groups, along with its stereochemical configuration, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C19H24O2 |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-3-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,20H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,19+/m1/s1 |
InChI-Schlüssel |
ZHKWXIUEKZTDQH-JEWRLFTDSA-N |
Isomerische SMILES |
CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |
Kanonische SMILES |
CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


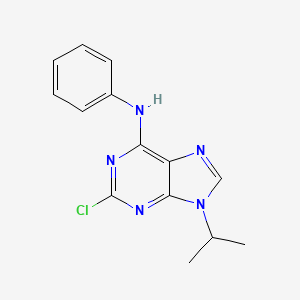
![methyl 7-(6-methoxypyridin-2-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8527430.png)

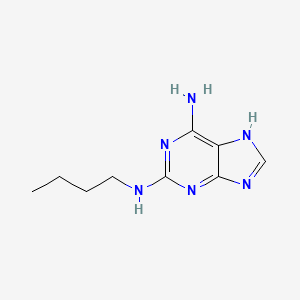

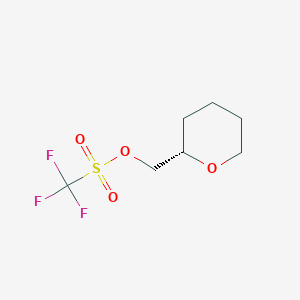
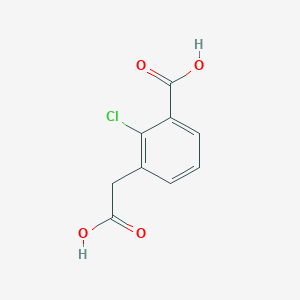
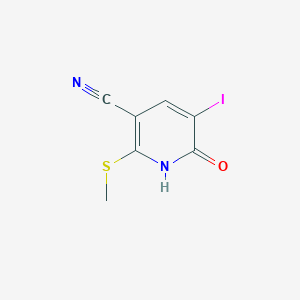
![7-Phenyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B8527471.png)

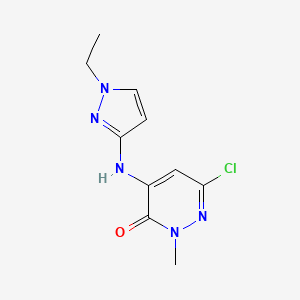
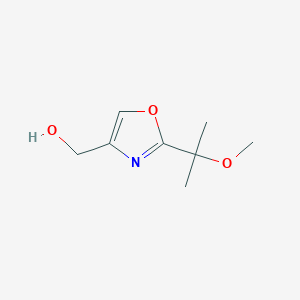
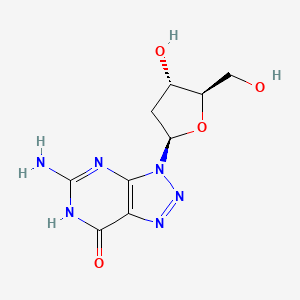
![N-2-Thiabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B8527511.png)
